Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Azetidin-2-ylmethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 99724-21-7
VCID: VC2370324
InChI: InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NCC1CCN1
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

CAS No.: 99724-21-7

Cat. No.: VC2370324

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester - 99724-21-7

Specification

CAS No. 99724-21-7
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name tert-butyl N-(azetidin-2-ylmethyl)carbamate
Standard InChI InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key QMZBFSZZEGSSPH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN1
Canonical SMILES CC(C)(C)OC(=O)NCC1CCN1

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, also known as tert-butyl N-(azetidin-2-ylmethyl)carbamate, is a derivative of carbamic acid featuring an azetidine ring connected to a carbamate moiety via a methylene group. The compound has been cataloged with several identifiers that facilitate its recognition across chemical databases and literature.

ParameterValue
CAS Number99724-21-7
IUPAC Nametert-butyl N-(azetidin-2-ylmethyl)carbamate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
SMILESCC(C)(C)OC(=O)NCC1CCN1
European Community (EC) Number850-583-8

The compound is characterized structurally by a four-membered azetidine ring with a methylene linker connecting to a carbamate group protected by a tert-butyl moiety . This arrangement creates a molecule with specific reactivity patterns that are highly valuable in organic synthesis.

Structural Synonyms

The compound is recognized by several synonyms across scientific literature and chemical databases, which is important for comprehensive literature searches and identification :

  • 2-(N-Boc-aminomethyl)azetidine

  • tert-butyl azetidin-2-ylmethylcarbamate

  • 2-Methyl-2-propanyl (2-azetidinylmethyl)carbamate

  • (2-AzetidinylMethyl)-carbamic acid tert-butyl ester

  • N-(2-azetidinylmethyl)carbamic acid tert-butyl ester

Physical and Chemical Properties

Physical Characteristics

Understanding the physical properties of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is crucial for its handling, storage, and application in synthetic procedures. The compound presents specific physical characteristics that influence its behavior in various experimental conditions.

PropertyValue
Physical StateNot specified in available data
Density1.0±0.1 g/cm³
Boiling Point285.5±13.0 °C at 760 mmHg
Melting PointNot available (N/A)
Flash Point126.5±19.8 °C
Index of Refraction1.463
Vapour Pressure0.0±0.6 mmHg at 25°C

These physical properties indicate that the compound is relatively stable at room temperature and has a high boiling point, which is typical for compounds with similar molecular weights and functional groups .

Chemical Properties and Reactivity

The chemical reactivity of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is primarily defined by its functional groups:

  • The azetidine ring provides a source of nucleophilic nitrogen that can participate in various reactions.

  • The Boc-protected amine serves as a masked nucleophile that can be selectively deprotected under acidic conditions.

  • The presence of the tert-butyl group offers steric protection to the carbamate functionality.

The compound exhibits the following key chemical properties:

PropertyValueDescription
LogP0.77Indicates moderate lipophilicity
PSA50.36000Polar surface area influencing membrane permeability
Hazard CodesXiIndicates irritant properties

The compound's moderate lipophilicity (LogP = 0.77) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications .

Synthesis and Preparation

The synthesis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves reactions between amines and carbamic acid derivatives. The choice of solvent significantly impacts the yield of the reaction, with benzene or methylene chloride often preferred due to their superior yields compared to other solvents.

A typical synthetic approach might involve:

  • Formation of the azetidine ring structure

  • Introduction of the methylene linker

  • Protection of the amine functionality with a Boc group

The compound is available commercially at various purity levels, with reported purity of up to 97% from some suppliers . This high purity is essential for its application in pharmaceutical research and development.

Applications and Uses

Role in Organic Synthesis

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester serves as a valuable building block in organic synthesis due to its protective group properties. Its primary applications include:

  • As an intermediate in multi-step organic syntheses

  • In the construction of complex molecules where the azetidine ring can be further modified

  • As a protected form of the azetidine amine, which can be selectively deprotected under specific conditions

The compound's utility lies in its ability to serve as a precursor for more complex structures, particularly those containing the azetidine motif, which is increasingly recognized for its value in medicinal chemistry.

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